5-HT3 antagonist 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-HT3 受容体拮抗薬 2 は、セロトニン受容体拮抗薬のクラスに属する化合物です。 これらの化合物は、迷走神経の末端や脳の特定の領域に見られるセロトニン受容体のサブタイプである 5-HT3 受容体におけるセロトニンの作用を阻害する能力で知られています 。 このクラスの化合物は、主に化学療法、放射線療法、または手術によって誘発されるものを含む、吐き気や嘔吐の予防と治療に使用されます .

準備方法

5-HT3 受容体拮抗薬 2 の合成には、通常、重要な中間体の生成と最終的なカップリング反応を含む複数のステップが含まれます。合成経路には、制御された温度、pH、触媒の使用など、特定の反応条件がしばしば必要とされます。 工業生産方法は、収率と純度を高くするために最適化された反応条件を使用した大規模合成を含む場合があります .

化学反応の分析

5-HT3 受容体拮抗薬 2 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の生成につながる可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります .

科学研究への応用

5-HT3 受容体拮抗薬 2 は、次のような幅広い科学研究への応用があります。

化学: セロトニン受容体拮抗薬の構造活性相関を調べるためのモデル化合物として使用されます。

生物学: 感覚処理や神経認知機能など、さまざまな生物学的プロセスにおけるセロトニンの役割を調べるために使用されます.

科学的研究の応用

5-HT3 antagonist 2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the structure-activity relationship of serotonin receptor antagonists.

Medicine: It is used in the development of new treatments for conditions such as schizophrenia, Parkinson’s disease, and irritable bowel syndrome

Industry: It is used in the formulation of antiemetic drugs to prevent and treat nausea and vomiting.

作用機序

5-HT3 受容体拮抗薬 2 の作用機序は、5-HT3 受容体への結合に関与し、それによってセロトニンの作用を阻害します。 これにより、受容体の活性化と、吐き気や嘔吐を引き起こす神経脱分極が防止されます 。 分子標的は、迷走神経の末端と脳の特定の領域に見られる 5-HT3 受容体です 。 関与する経路には、セロトニン感受性消化管運動と感覚過程の調節が含まれます .

類似化合物との比較

5-HT3 受容体拮抗薬 2 は、オンダンセトロン、グラニセトロン、トロピセトロンなどの他の類似化合物と比較できます。 これらの化合物は、類似の作用機序を共有していますが、化学構造、受容体に対する親和性、用量反応、効果の持続時間が異なります 。たとえば、

オンダンセトロン: 化学療法誘発性吐き気や嘔吐の予防に高い有効性があることで知られています.

グラニセトロン: 効果の持続時間が長く、受容体への親和性が高いことが注目されています.

これらの各化合物は、特定の臨床用途に適した独自の特性を持っており、医療研究と治療における 5-HT3 受容体拮抗薬の多様性と重要性を強調しています .

特性

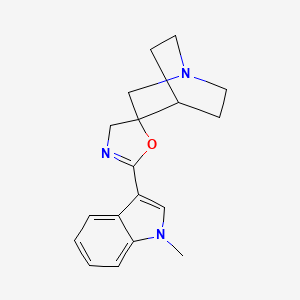

分子式 |

C18H21N3O |

|---|---|

分子量 |

295.4 g/mol |

IUPAC名 |

2'-(1-methylindol-3-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole] |

InChI |

InChI=1S/C18H21N3O/c1-20-10-15(14-4-2-3-5-16(14)20)17-19-11-18(22-17)12-21-8-6-13(18)7-9-21/h2-5,10,13H,6-9,11-12H2,1H3 |

InChIキー |

GJZYDYYJSGXPCE-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C2=CC=CC=C21)C3=NCC4(O3)CN5CCC4CC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)

![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)

![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)